1-Butyl radical 1-Butyl radical Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals.
Butane is a straight chain alkane composed of 4 carbon atoms. It has a role as a food propellant and a refrigerant. It is a gas molecular entity and an alkane.
Butane is a natural product found in Calendula officinalis and Stemona tuberosa with data available.
n-Butane is a hydrocarbon and one of two isomers of butane. Butanes are highly flammable, colorless, odorless, easily liquefied gases. They are components of gasoline and can also be used as refrigerants and propellants in aerosol sprays. Butane gas is sold bottled as a fuel for cooking and camping and is also found in cigarette lighters. Butane is a simple asphyxiant and commonly used substance of abuse that is responsible for a large number of "solvent related" deaths. (L1283, L1284)
Brand Name: Vulcanchem
CAS No.: 2492-36-6
VCID: VC14538261
InChI: InChI=1S/C4H9/c1-3-4-2/h1,3-4H2,2H3
SMILES:
Molecular Formula: C4H9
Molecular Weight: 57.11 g/mol

1-Butyl radical

CAS No.: 2492-36-6

Cat. No.: VC14538261

Molecular Formula: C4H9

Molecular Weight: 57.11 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl radical - 2492-36-6

Specification

CAS No. 2492-36-6
Molecular Formula C4H9
Molecular Weight 57.11 g/mol
IUPAC Name butane
Standard InChI InChI=1S/C4H9/c1-3-4-2/h1,3-4H2,2H3
Standard InChI Key WPWHSFAFEBZWBB-UHFFFAOYSA-N
Canonical SMILES CCC[CH2]
Boiling Point 31.1 °F at 760 mmHg (NTP, 1992)
-0.50 °C
-0.5 °C
31 °F
Colorform Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F]
Flash Point -76 °F (NTP, 1992)
-60 °C
Gas: -76 °F (-60 °C) (Closed cup)
-76 °F
NA (Gas)
Melting Point -217.1 °F (NTP, 1992)
-138.3 °C
-138 °C
-217 °F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The 1-butyl radical (CAS 2492-36-6) possesses the molecular formula **C₄H₉- **, with a molecular weight of 57.11 g/mol . It is synonymous with the n-butyl radical, reflecting its straight-chain structure. Its IUPAC name, butan-1-yl, underscores the radical’s position on the first carbon of the butane backbone. Key identifiers include:

PropertyValueSource
SMILESCCC[CH2]PubChem
InChIKeyWPWHSFAFEBZWBB-UHFFFAOYSA-NPubChem
CAS Registry2492-36-6PubChem

Structural Isomerism and Electronic Configuration

The 1-butyl radical belongs to the broader class of butyl radicals, which includes secondary (s-butyl) and tertiary (t-butyl) isomers. Unlike its branched counterparts, the 1-butyl radical adopts a linear conformation, with the unpaired electron localized on the terminal carbon’s sp³ hybridized orbital . This electronic configuration renders it less stable than tertiary radicals due to the absence of hyperconjugative stabilization, a factor that significantly impacts its reactivity .

Synthesis and Isolation Methods

Laser Photolysis Generation

Experimental studies employ laser photolysis to generate 1-butyl radicals by cleaving precursor molecules such as n-butyl iodide (C₄H₉I) under ultraviolet irradiation . This method ensures precise temporal control, enabling real-time monitoring of radical concentrations via photoionization mass spectrometry (PIMS).

Challenges in Isolation

Due to its high reactivity, the 1-butyl radical cannot be isolated in pure form. Instead, it is studied in situ within inert gas matrices (e.g., helium or argon) at low pressures (0.3–6 Torr) to minimize recombination or side reactions .

Chemical Reactivity and Kinetic Behavior

Reaction with Molecular Oxygen

The 1-butyl radical’s oxidation by O₂ is a pivotal step in n-butane combustion. Kinetic studies reveal a two-step mechanism:

  • Formation of a Peroxy Radical:

    C₄H₉- +O₂C₄H₉OO- \text{C₄H₉- } + \text{O₂} \rightarrow \text{C₄H₉OO- }

    This step is barrierless and occurs rapidly, even at low temperatures (200–500 K) .

  • Decomposition to HO₂ and Alkenes:

    C₄H₉OO- HO₂- +C₄H₈\text{C₄H₉OO- } \rightarrow \text{HO₂- } + \text{C₄H₈}

    The decomposition rate depends on temperature and pressure, with CCSD(T)/CBS calculations predicting activation energies consistent with experimental observations .

Table 1: Rate Coefficients for C₄H₉- + O₂ Reaction

Temperature (K)Pressure (Torr)Rate Coefficient (cm³/mol·s)
3001.02.1×10112.1 \times 10^{-11}
4003.05.8×10115.8 \times 10^{-11}
5006.01.3×10101.3 \times 10^{-10}

Data derived from laser photolysis/PIMS experiments .

Hydrogen Abstraction and Recombination

The 1-butyl radical participates in hydrogen abstraction reactions with alkanes, producing stable alkanes and new radicals. For example:

C₄H₉- +RHC₄H₁₀+R- \text{C₄H₉- } + \text{RH} \rightarrow \text{C₄H₁₀} + \text{R- }

Recombination with other radicals (e.g., methyl) forms longer alkanes but is kinetically disfavored at high temperatures due to entropic constraints .

Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy detects the unpaired electron’s resonance, providing insights into the radical’s electronic environment. The 1-butyl radical exhibits a hyperfine splitting pattern attributable to interactions with adjacent protons, though its transient nature complicates data acquisition .

Computational Modeling

Density functional theory (DFT) simulations predict bond lengths and angles consistent with its linear structure. The C–C bond adjacent to the radical center elongates slightly (1.54 Å vs. 1.53 Å in n-butane), reflecting weakened bonding due to electron delocalization .

Applications in Combustion and Atmospheric Chemistry

Role in n-Butane Oxidation

As a primary intermediate in n-butane combustion, the 1-butyl radical’s reactivity influences ignition delay times and flame propagation. Kinetic models incorporating its oxidation pathways improve predictions of pollutant (e.g., CO, NOₓ) formation in engines .

Atmospheric Implications

In the troposphere, 1-butyl radicals react with O₂ to form peroxy radicals, which subsequently contribute to secondary organic aerosol (SOA) formation. These particles impact climate dynamics and air quality .

Future Research Directions

Advanced Kinetic Modeling

Integration of master equation calculations with experimental data will refine rate predictions across broader temperature and pressure ranges, enhancing combustion model accuracy .

Applications in Organic Synthesis

Exploring the 1-butyl radical’s potential in cycloaddition reactions (e.g., [2π+2σ] pathways) could unlock novel routes to strained hydrocarbons, though current studies remain preliminary .

Computational Advances

Machine learning-assisted DFT simulations may accelerate discovery of stabilizing ligands or matrices for radical isolation, enabling direct spectroscopic characterization .

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